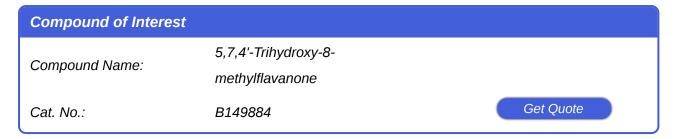


5,7,4'-Trihydroxy-8-methylflavanone: A Technical Literature Review

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,4'-Trihydroxy-8-methylflavanone, also known as 8-methylnaringenin, is a flavonoid, a class of secondary metabolites found in plants.[1] This technical guide provides a comprehensive overview of the current scientific literature on **5,7,4'-Trihydroxy-8-methylflavanone**, including its natural sources, chemical properties, and biological activities. Due to the limited specific data on this particular compound, information from its parent compound, naringenin, and other related flavanones is included to provide a broader context and suggest potential areas for future research.

Chemical and Physical Properties



Property	Value	Source	
IUPAC Name	5,7-dihydroxy-2-(4- hydroxyphenyl)-8-methyl-2,3- dihydrochromen-4-one	N/A	
Synonyms	8-Methyl-naringenin	[1]	
Molecular Formula	C16H14O5	[1]	
Molecular Weight	286.28 g/mol	[1]	
CAS Number	916917-28-7	[2]	
Boiling Point	570.2 °C	[2]	
Appearance	Powder	N/A	
Storage	2°C - 8°C	[2]	

Natural Sources

5,7,4'-Trihydroxy-8-methylflavanone has been isolated from the following plant species:

- Qualea grandiflora: A species of flowering plant in the Vochysiaceae family.[1]
- Scutellaria indica: A species of flowering plant in the Lamiaceae family.

Biological Activities and Potential Therapeutic Applications

Direct quantitative data on the biological activities of **5,7,4'-Trihydroxy-8-methylflavanone** are not extensively available in the current literature. However, based on the activities of its parent compound, naringenin, and other related flavanones, it is hypothesized to possess a range of pharmacological effects.

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, primarily due to their ability to scavenge free radicals.[2] The antioxidant capacity of **5,7,4'-Trihydroxy-8-methylflavanone** is



attributed to its chemical structure, which allows it to donate hydrogen atoms and stabilize reactive oxygen species.

Anti-inflammatory Effects

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Flavonoids, including naringenin, have been shown to exert anti-inflammatory effects by modulating various signaling pathways and inhibiting the production of pro-inflammatory mediators. While specific studies on **5,7,4'-Trihydroxy-8-methylflavanone** are lacking, the anti-inflammatory potential of related compounds is well-documented.

- Naringenin, the parent compound, has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation. This inhibition leads to a decrease in the expression of proinflammatory cytokines such as TNF-α, IL-1β, and IL-6.
- Other flavanones have demonstrated the ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory cascade.

Potential Anti-Cancer Activity

Naringenin has been investigated for its potential anti-cancer effects. Studies have shown that it can induce apoptosis (programmed cell death), inhibit cell proliferation, and prevent metastasis in various cancer cell lines. These effects are often attributed to its ability to modulate signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway.

Antimicrobial Activity

Some flavanones have demonstrated antimicrobial activity against a range of bacteria and fungi. For instance, prenylated flavanones isolated from Eysenhardtia texana have shown growth inhibition of Staphylococcus aureus and Candida albicans.

Quantitative Data on Related Compounds

The following table summarizes quantitative data for the parent compound, naringenin, and other related flavanones to provide a reference for the potential potency of **5,7,4'-Trihydroxy-8-methylflavanone**.



Compound	Assay	Target/Cell Line	Result (IC50/Activity)
5,7,3'-Trihydroxy-4'- Methoxy-8- prenylflavanone	ABCG2 Inhibition	N/A	IC50: 6.6 μM
Naringenin	Antifungal	Candida dubliniensis	MIC: 2.5 μg/ml
Naringenin	Antifungal	Ustilago maydis	MIC: 5 μg/ml
Naringenin	MAO-B Inhibition	Rat liver mitochondrial fraction	IC50: 288 +/- 18 μM
Naringenin	MAO-A Inhibition	Rat liver mitochondrial fraction	IC50: 955 +/- 129 μM

Experimental Protocols

Detailed experimental protocols for the synthesis and isolation of **5,7,4'-Trihydroxy-8-methylflavanone** are not readily available. The following are generalized protocols for the isolation and synthesis of flavanones, which can be adapted for the target compound.

General Protocol for Isolation of Flavanones from Plant Material

- Plant Material Collection and Preparation:
 - Collect the desired plant material (e.g., leaves, stems, roots).
 - Wash the material thoroughly to remove debris and air-dry in the shade until brittle.
 - Grind the dried plant material into a fine powder.
- Extraction:
 - Macerate the plant powder in a suitable solvent (e.g., methanol, ethanol) for an extended period (e.g., 3 days) at room temperature.



 Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Fractionation:

- Suspend the crude extract in water and perform liquid-liquid partitioning with a series of solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, n-butanol).
- Collect the different solvent fractions.

Purification:

- Subject the bioactive fraction (as determined by preliminary screening) to column chromatography on silica gel.
- Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components.
- Monitor the fractions using Thin Layer Chromatography (TLC).
- Combine fractions containing the compound of interest and further purify using preparative
 TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure flavanone.

General Protocol for Synthesis of Flavanones

The synthesis of flavanones can be achieved through the Claisen-Schmidt condensation to form a chalcone, followed by cyclization.

- Chalcone Synthesis (Claisen-Schmidt Condensation):
 - Protect the hydroxyl groups of a substituted 2-hydroxyacetophenone and a substituted benzaldehyde.
 - React the protected acetophenone and benzaldehyde in the presence of a base (e.g., 40% KOH in ethanol) at room temperature for an extended period (e.g., 72 hours).
 - Acidify the reaction mixture to precipitate the chalcone.



- Filter, wash, and dry the chalcone.
- Flavanone Cyclization:
 - Deprotect the hydroxyl groups of the chalcone using an acid (e.g., 10% HCl in methanol).
 - Treat the deprotected chalcone with a base (e.g., sodium acetate) and reflux for several hours (e.g., 3 hours).
 - Cool the reaction mixture and precipitate the flavanone by adding water.
 - Filter, wash, and purify the flavanone by recrystallization.

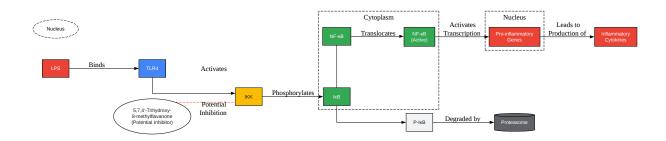
Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by **5,7,4'-Trihydroxy-8-methylflavanone** have not been elucidated, the mechanisms of its parent compound, naringenin, are well-studied. It is plausible that 8-methylnaringenin shares similar mechanisms of action.

Inhibition of the NF-κB Signaling Pathway

Naringenin has been shown to inhibit the NF-κB (Nuclear Factor-kappa B) pathway, a key regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Naringenin can interfere with this process, leading to a reduction in inflammation.





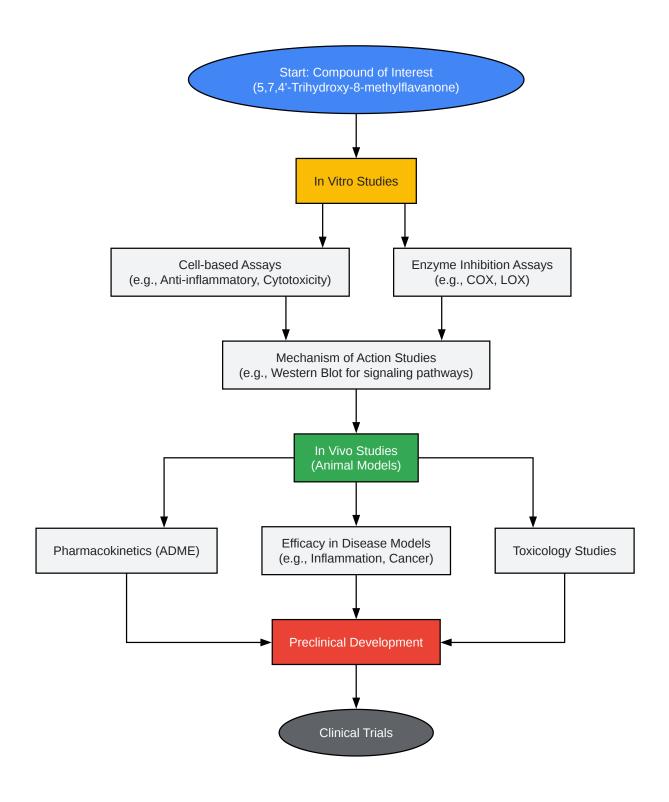
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Caption: Potential inhibition of the NF-kB signaling pathway.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the biological activities of a flavonoid compound like **5,7,4'-Trihydroxy-8-methylflavanone**.





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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. 5,7,4'-Trihydroxy-8-methylflavanone | 916917-28-7 | FT74507 [biosynth.com]
- To cite this document: BenchChem. [5,7,4'-Trihydroxy-8-methylflavanone: A Technical Literature Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b149884#5-7-4-trihydroxy-8-methylflavanone-literature-review]

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